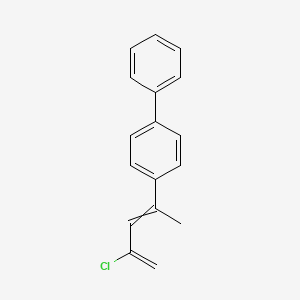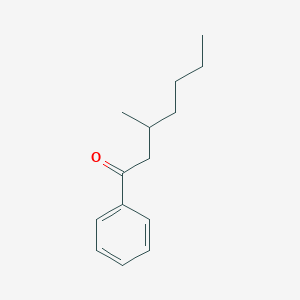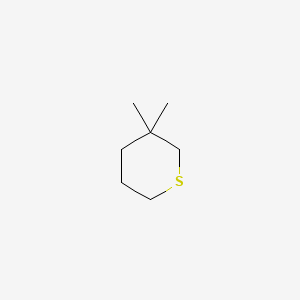
3,3-Dimethyl-thiacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-thiacyclohexane is an organic compound with the molecular formula C7H14S. It is a sulfur-containing heterocyclic compound, where the sulfur atom is part of a six-membered ring. The presence of two methyl groups at the 3-position of the ring structure distinguishes it from other thiacyclohexane derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-thiacyclohexane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with sulfur can yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-thiacyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the methyl groups.
Common Reagents and Conditions
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the ring structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound sulfoxide or sulfone, while reduction can yield this compound thiol .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-thiacyclohexane has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-thiacyclohexane involves interactions with molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, it can form thiyl radicals, which are reactive intermediates in many chemical processes . These radicals can initiate cascade reactions, leading to the formation of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiacyclohexane: Lacks the two methyl groups at the 3-position, resulting in different chemical properties.
3,3-Dimethylcyclohexane: Contains a similar ring structure but lacks the sulfur atom, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-thiacyclohexane is unique due to the presence of both the sulfur atom and the two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57259-83-3 |
|---|---|
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
3,3-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
VTTAITZGCXLKBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCSC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
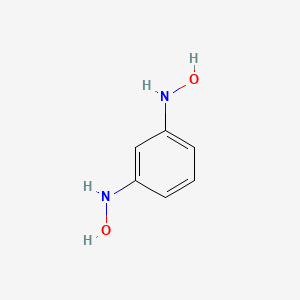
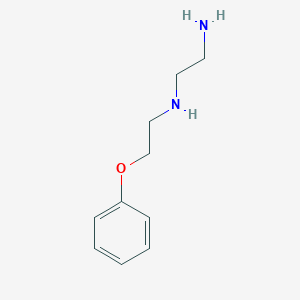
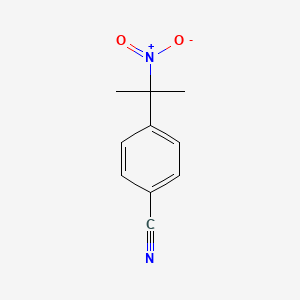
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
